Chaetomellic Acid B Anhydride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Chaetomellic Acid B Anhydride can be synthesized through several methods. One notable method involves the Barton radical decarboxylation of thiohydroxamic esters derived from carboxylic acids in the presence of citraconic anhydride . This method is efficient and allows for the preparation of chaetomellic anhydrides in one step.
Another synthetic route involves a multi-step reaction starting from 1-Decyne. The process includes several steps such as the use of sodium hydride, tetrahydrofuran, dimethylformamide, and other reagents under specific conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized versions of the aforementioned synthetic routes. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Chaetomellic Acid B Anhydride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the anhydride to its corresponding diacid form.
Substitution: The anhydride group can undergo nucleophilic substitution reactions, leading to the formation of esters and amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alcohols and amines are employed under acidic or basic conditions.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: Chaetomellic Acid B.
Substitution: Esters and amides of Chaetomellic Acid B.
Scientific Research Applications
Chaetomellic Acid B Anhydride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of Chaetomellic Acid B Anhydride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as farnesyltransferase, which plays a crucial role in the post-translational modification of proteins involved in cell signaling . By inhibiting this enzyme, this compound can disrupt the signaling pathways that are essential for the growth and proliferation of cancer cells.
Comparison with Similar Compounds
Chaetomellic Acid B Anhydride is unique among maleic anhydrides due to its specific structure and biological activities. Similar compounds include:
Chaetomellic Anhydride A: Another compound from the same family with similar biological activities.
Tautomycin and Tautomycetin: Compounds with maleic anhydride structures that exhibit antimicrobial and immunosuppressive activities.
Phomoidrides: Compounds with a nine-membered ring structure that have been studied for their biological activities.
In comparison, this compound stands out due to its potent anticancer activity and its potential as a chemotherapeutic agent.
Properties
IUPAC Name |
3-[(Z)-hexadec-7-enyl]-4-methylfuran-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-18(2)20(22)24-21(19)23/h10-11H,3-9,12-17H2,1-2H3/b11-10- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKEHXKQBMVJVBA-KHPPLWFESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCC1=C(C(=O)OC1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCC1=C(C(=O)OC1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20438028 | |
Record name | Chaetomellic Anhydride B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20438028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84306-79-6 | |
Record name | Chaetomellic Anhydride B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20438028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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